3-Bromocyclohexene

Descripción general

Descripción

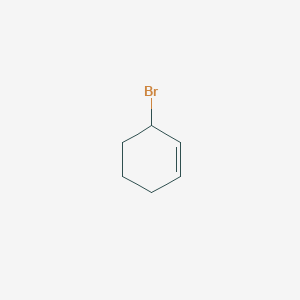

3-Bromocyclohexene, also known as 2-Cyclohexen-1-yl bromide, is an organic compound with the molecular formula C6H9Br. It is a brominated derivative of cyclohexene and is commonly used as an intermediate in organic synthesis. The compound is characterized by its liquid form and a density of 1.4 g/mL at 25°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromocyclohexene can be synthesized through the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of ultraviolet light. This reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen atom from cyclohexene, forming an allylic radical. The allylic radical then reacts with bromine to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of tert-butyl hydroperoxide and bromotrichloromethane as reagents, with copper catalysts in acetonitrile at controlled temperatures .

Types of Reactions:

Substitution: It undergoes nucleophilic substitution reactions, particularly SN1 reactions, due to the stability of the resulting carbocation.

Common Reagents and Conditions:

Oxidation: Aqueous tert-butyl hydroperoxide, copper catalysts, acetonitrile, temperatures around 30-60°C.

Substitution: Nucleophiles such as hydroxide ions, in polar solvents like water or alcohols.

Major Products:

Oxidation: 2-cyclohexen-1-ol, 2-cyclohexen-1-one.

Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of 3-bromocyclohexene is in peptide synthesis. It is used to protect the hydroxyl groups of serine and threonine by forming cyclohexyl (Chx) ethers. This process involves the following steps:

- Formation of Sodium Alkoxide: this compound reacts with sodium hydride (NaH) to generate sodium alkoxide.

- Hydrogenation: The alkoxide then undergoes hydrogenation to yield stable ether derivatives.

- Cleavage: The protective group can be cleaved using trifluoroacetic acid (TFA) and triflic anhydride (TfOH) in the presence of a cation scavenger like thioanisole, allowing for selective deprotection in peptide synthesis .

Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine

This compound plays a crucial role in synthesizing N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine, an important amino acid derivative. The synthesis involves:

- Reactivity with Boc-Tyr-OH: N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine is synthesized by treating Boc-Tyr-OH with NaH and this compound in dimethylformamide (DMF), resulting in a yield of approximately 70% .

Synthesis of Enantiopure Cyclitols

Another notable application is in the synthesis of enantiopure cyclitols, such as muco-quercitol and D-chiro-inositol. The process typically involves:

- Intramolecular Oxyselenenylation: Utilizing chiral sources like (S,S)-hydrobenzoin and (S)-mandelic acid, this compound undergoes intramolecular oxyselenenylation to yield cyclitols with high enantiomeric purity .

Reaction Mechanisms

As a secondary halide, this compound can undergo nucleophilic substitution reactions. Its reactivity is comparable to that of tertiary halides due to resonance stabilization, facilitating rapid substitution reactions via the SN1 mechanism .

Mecanismo De Acción

The mechanism of action of 3-Bromocyclohexene in chemical reactions often involves the formation of a stable allylic radical or carbocation intermediate. In SN1 reactions, the bromine atom leaves, forming a carbocation that is stabilized by resonance. This intermediate then reacts with nucleophiles to form the final product . In radical reactions, the bromine radical abstracts an allylic hydrogen, forming an allylic radical that reacts with bromine to yield the product .

Comparación Con Compuestos Similares

Bromocyclohexane: Unlike 3-Bromocyclohexene, bromocyclohexane does not have a double bond and thus does not form allylic radicals.

3,3-Dimethylallyl bromide: This compound has a similar bromine substitution but with additional methyl groups, affecting its reactivity and steric properties.

2-Cyclohexen-1-ol: This compound is an oxidation product of this compound and lacks the bromine atom.

Uniqueness: this compound is unique due to its ability to form stable allylic radicals and carbocations, making it highly reactive in both radical and nucleophilic substitution reactions. This reactivity is leveraged in various synthetic applications, distinguishing it from other brominated cyclohexenes .

Actividad Biológica

3-Bromocyclohexene is a halogenated cyclic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized primarily through the bromination of cyclohexene or its derivatives. The typical method involves allylic bromination using reagents such as N-bromosuccinimide (NBS) under radical conditions. This reaction selectively targets the allylic position, leading to the formation of a racemic mixture of this compound due to the formation of a bromonium ion intermediate that can be attacked from either side .

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. As a secondary halide, it undergoes SN1 substitution reactions efficiently, often comparable to tertiary halides. This characteristic is largely due to the stability of the carbocation formed during the reaction process .

The compound has been studied for its potential interactions with biological targets, including enzymes and receptors. Its structural similarity to other bioactive compounds allows it to act as a lead compound in drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity and Anticancer Activity

Another area of interest is the cytotoxicity of this compound towards cancer cell lines. Preliminary studies have shown that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. The compound's ability to interfere with cellular signaling pathways involved in proliferation and survival is under exploration .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various brominated cycloalkenes, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 25 to 50 µM, indicating moderate cytotoxicity. The study suggested that the compound may induce apoptosis through a mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and activation of caspases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-bromocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKDUJRRWLQXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934426 | |

| Record name | 3-Bromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-51-3 | |

| Record name | Cyclohexene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromocyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Bromocyclohexene?

A1: The molecular formula of this compound is C6H9Br, and its molecular weight is 161.04 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data is not detailed in the provided papers, common characterization techniques for this compound include 1H and 13C NMR spectroscopy to determine the structure and purity. Additionally, mass spectrometry can be employed to confirm the molecular weight and fragmentation pattern. []

Q3: What is the significance of using this compound in organic synthesis?

A4: this compound is a valuable synthon in organic chemistry. Its reactivity stems from the presence of both a bromine atom and a cyclohexene ring. []

Q4: Can you elaborate on the reaction of this compound with aldehydes?

A5: this compound exhibits interesting reactivity with aldehydes in the presence of various mediators. For instance, active antimony, generated in situ from antimony trichloride and zinc powder, promotes the reaction with high chemoselectivity and good stereoselectivity. [, ]

Q5: Are there other metals that mediate reactions between this compound and aldehydes?

A6: Yes, active bismuth, derived from bismuth trichloride and sodium borohydride, also efficiently mediates this reaction, demonstrating excellent erythro-selectivity in the product formation. []

Q6: What is the role of tin in reactions involving this compound and aldehydes?

A7: Powdered tin, when reacted with this compound and aldehydes, displays remarkable diastereoselectivity, favoring the erythro-selective products, especially with aromatic aldehydes. [, ]

Q7: How does this compound react on a platinum (111) surface?

A8: Upon adsorption onto a Platinum (111) surface, this compound undergoes dissociative adsorption in the first layer, forming Bromine-Platinum and C6H9-Platinum bonds. Thermal activation of this adsorbed layer leads to the production of benzene. []

Q8: What happens at higher coverages of this compound on the platinum surface?

A9: At higher coverages, this compound primarily undergoes molecular adsorption. As the temperature rises, it desorbs from the surface. []

Q9: What are the intermediates formed during the thermal activation of this compound on platinum (111)?

A10: The thermal activation process involves the formation of C-symmetric π-allylic C6H9 species, which are stable up to 250 K. Beyond this temperature, they dehydrogenate to form benzene. []

Q10: What is the fate of bromine during the dehydrogenation of this compound on platinum (111)?

A11: The surface bromine atoms can either react with hydrogen generated during dehydrogenation to desorb as hydrogen bromide between 220-280 K, or recombine to form molecular bromine, which desorbs above 500 K. []

Q11: Can you describe the role of this compound in the synthesis of cyclopropabenzene?

A12: this compound serves as a starting material in a novel synthesis of cyclopropabenzene, highlighting its utility in constructing strained ring systems. []

Q12: What is the role of this compound in the study of succinimidyl radical reactions?

A13: Researchers investigated the photolysis of N-bromosuccinimide (NBS) in the presence of this compound to understand the reactivity of the succinimidyl radical. The study revealed the competitive pathways of radical addition and allylic bromination. []

Q13: How does this compound contribute to understanding the mechanism of covalent bond heterolysis?

A14: Studies examining the heterolysis rates of this compound in various solvents provided insights into the influence of solvent nucleophilicity on the reaction mechanism. []

Q14: Are there any specific safety regulations concerning the handling and disposal of this compound?

A15: While specific SHE regulations are not discussed within the provided research papers, it is crucial to consult relevant safety data sheets and adhere to proper laboratory protocols when handling any chemical, including this compound. []

Q15: What is known about the environmental impact and degradation of this compound?

A16: The provided research papers do not delve into the ecotoxicological profile of this compound. For such information, consulting relevant environmental databases and toxicological studies is recommended. []

Q16: How is this compound utilized in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine?

A17: this compound plays a crucial role in introducing the cyclohexyl protecting group to the tyrosine hydroxyl group, leading to the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. This protecting group finds applications in peptide synthesis. [, ]

Q17: What are the advantages of using the cyclohexyl group as a protecting group?

A18: The cyclohexyl group exhibits excellent stability under various acidic and basic conditions commonly employed in peptide synthesis. Moreover, its removal is highly selective and can be achieved using specific reagents. []

Q18: How does lithium cyanide supported by N-methyl-2-pyrrolidone (NMP) react with this compound?

A19: The [Li(NMP)CN] complex effectively cyanates this compound, highlighting its potential as a cost-effective and air-stable alternative to traditional cyanide sources like donor-free LiCN. []

Q19: Can you elaborate on the palladium-catalyzed allyl cross-coupling reactions utilizing this compound?

A20: this compound participates in palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents, showcasing its versatility in forming carbon-carbon bonds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.